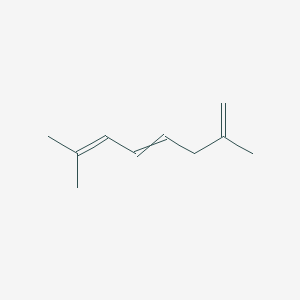

1,4,6-Octatriene, 2,7-dimethyl-, (E)-

Cat. No. B8452172

M. Wt: 136.23 g/mol

InChI Key: PHYKXFWYIKUYFR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03970592

Procedure details

50 ml of distilled isoprene, 1 kg of dioxane, 5 g (16.5 mmol) of palladium acetylacetonate, 23.1 g (82.5 mmol) of tricyclohexylphosphine and 1.9 g (16.5 mmol) of 85% phosphoric acid in a four-necked flask are held under reflux under an argon atmosphere until the internal temperature exceeds 90°C. 1 kg of isoprene is then added dropwise at an oil-bath temperature of 120°C in such a manner that the internal temperature does not fall below 88°C (ca 30 ml/hour) but remains in the range of 90°-95°C. After 50 hours, the isoprene addition is terminated, the product now consisting essentially of 2,7-dimethyl-1,3,7-octatriene. The mixture is left to react for a further 40 hours, the internal temperature rising to 105°-108°C. The dioxane is now removed on a rotary evaporator at 40°C/20 mm Hg. The black-coloured residual oil is steam-distilled, 780 g of distillate being obtained. The residue (trimers and polymers) amounts to 215 g. By fractional distillation of the oil on a Raschig-ring column at 63°C/10 mm Hg, there are obtained 550 g of 2,7-dimethyl-1,4,6-octatriene; nD20 =1.4885. Odour: fatty, green, soapy, terpene-like.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4]>C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Pd+2].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.P(=O)(O)(O)O.O1CCOCC1>[CH3:5][C:3]([CH2:2][CH:1]=[CH:1][CH:2]=[C:3]([CH3:5])[CH3:4])=[CH2:4] |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=CC(C)=C

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2]

|

|

Name

|

|

|

Quantity

|

23.1 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1(CCCCC1)P(C1CCCCC1)C1CCCCC1

|

|

Name

|

|

|

Quantity

|

1.9 g

|

|

Type

|

catalyst

|

|

Smiles

|

P(O)(O)(O)=O

|

|

Name

|

|

|

Quantity

|

1 kg

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

1 kg

|

|

Type

|

reactant

|

|

Smiles

|

C=CC(C)=C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC(C)=C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux under an argon atmosphere until the internal temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

exceeds 90°C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not fall below 88°C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remains in the range of 90°-95°C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is terminated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The mixture is left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react for a further 40 hours

|

|

Duration

|

40 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rising to 105°-108°C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dioxane is now removed on a rotary evaporator at 40°C/20 mm Hg

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The black-coloured residual oil is steam-distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

780 g of distillate being obtained

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

By fractional distillation of the oil on a Raschig-ring column at 63°C/10 mm Hg, there

|

Outcomes

Product

Details

Reaction Time |

50 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=C)CC=CC=C(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 550 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |